molecular formula C24H27NO3 B562358 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 CAS No. 1185239-87-5

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3

Cat. No.: B562358
CAS No.: 1185239-87-5
M. Wt: 380.461
InChI Key: LPMOTUSFDTTWJL-KUBYRKBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 is a synthetic compound known for its potent acetylcholinesterase inhibitory activity.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This compound has been found to be a potent inhibitor of AChE, with a selective affinity 1250 times greater for AChE than for butyrylcholinesterase .

Mode of Action

This compound inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which in turn stimulates the cholinergic neurons projecting from the nucleus basalis of Meynert into cortical regions . This is particularly relevant in the context of Alzheimer’s disease, where there is a selective degeneration of these cholinergic neurons .

Pharmacokinetics

This suggests that it may have favorable pharmacokinetic properties, such as good absorption and slow metabolism and excretion, leading to a longer half-life and sustained action .

Result of Action

The result of the action of this compound is a marked and significant increase in acetylcholine content in the cerebral cortex . This can lead to improvements in cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency in cholinergic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 involves several steps. The process typically starts with the preparation of the indanone derivative, followed by its reaction with a piperidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo and reduced derivatives, as well as substituted piperidine compounds .

Scientific Research Applications

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 is unique due to its high selectivity and potency as an acetylcholinesterase inhibitor. It shows a selective affinity for acetylcholinesterase over butyrylcholinesterase, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12-/i13+1,20+1,24+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOTUSFDTTWJL-KUBYRKBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[13CH2]/[13C](=C/C3CCN(CC3)CC4=CC=CC=C4)/[13C]2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.